
3-Isothiocyanato-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanato-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C6H12N2S. It is a member of the isothiocyanate family, which are known for their biological activity and use as intermediates in organic synthesis . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 2,2-dimethylpropan-1-amine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isothiocyanato-2,2-dimethylpropan-1-amine can be synthesized through several methods:
Reaction with Thiophosgene: One common method involves the reaction of 2,2-dimethylpropan-1-amine with thiophosgene (CSCl2) under controlled conditions.
Carbon Disulfide Method: Another method involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base such as di-tert-butyl dicarbonate (Boc2O) and a catalyst like DMAP or DABCO.
Phenyl Chlorothionoformate Method: This method uses phenyl chlorothionoformate as a reagent to react with the amine, forming the isothiocyanate.
Industrial Production Methods
Industrial production of this compound typically involves the carbon disulfide method due to its relatively safer handling and cost-effectiveness compared to thiophosgene .
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-2,2-dimethylpropan-1-amine undergoes several types of chemical reactions:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: DMAP, DABCO.
Solvents: Dimethylbenzene, dichloromethane.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
3-Isothiocyanato-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: Employed in bioconjugation techniques due to its ability to form stable bonds with biomolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-2,2-dimethylpropan-1-amine involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, forming stable thiourea or carbamate linkages . This reactivity underlies its use in bioconjugation and its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Isothiocyanato-N,N-dimethylpropan-1-amine: Similar structure but with different substituents on the amine group.
3-Dimethylaminopropylisothiocyanate: Another isothiocyanate with a similar backbone.
Uniqueness
3-Isothiocyanato-2,2-dimethylpropan-1-amine is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other isothiocyanates. Its 2,2-dimethylpropan-1-amine backbone provides steric hindrance, influencing its reactivity and stability .
Properties
IUPAC Name |
3-isothiocyanato-2,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-6(2,3-7)4-8-5-9/h3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQANXCARJRIFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70772949 |
Source


|
| Record name | 3-Isothiocyanato-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70772949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194873-51-3 |
Source


|
| Record name | 3-Isothiocyanato-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70772949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
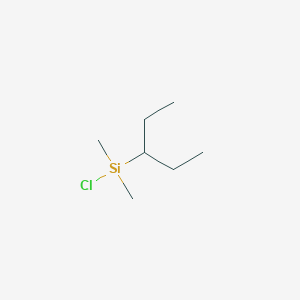
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)

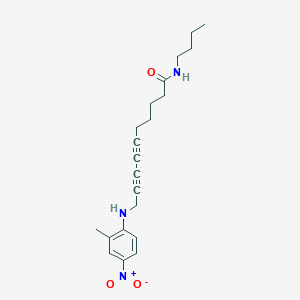
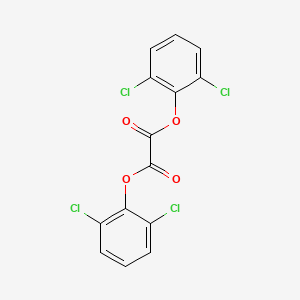

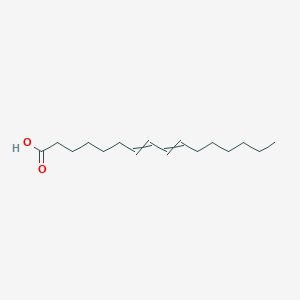
![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
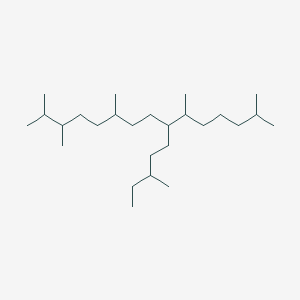
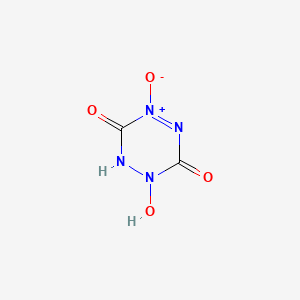

![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
